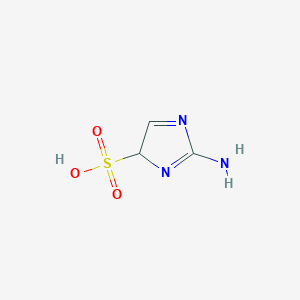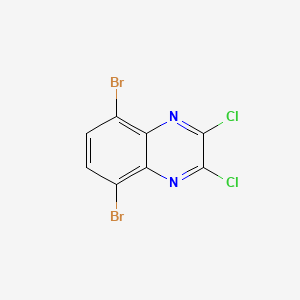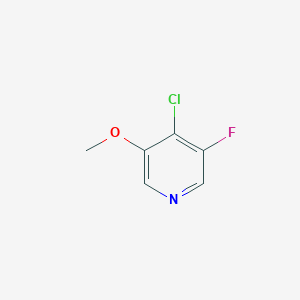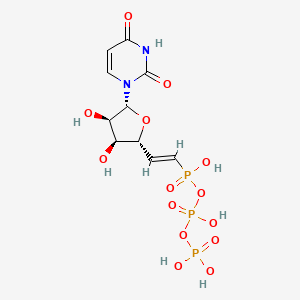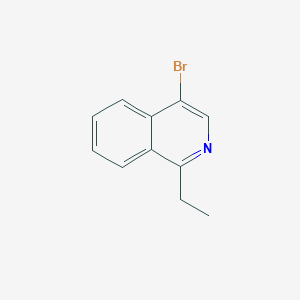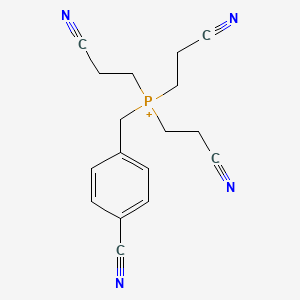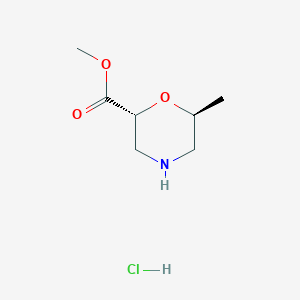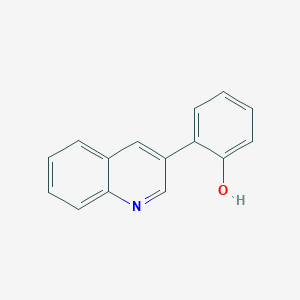
2-(3-Quinolinyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Quinolinyl)phenol is an organic compound that features a quinoline ring fused to a phenol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Quinolinyl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-aminophenol with 2-chlorobenzaldehyde in the presence of a base, followed by cyclization to form the quinoline ring. This reaction often requires a catalyst such as palladium or copper and is carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
化学反应分析
Types of Reactions: 2-(3-Quinolinyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Sodium dichromate, chromium trioxide, potassium nitrosodisulfonate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Dilute nitric acid, concentrated sulfuric acid.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitroquinolines, sulfoquinolines.
科学研究应用
2-(3-Quinolinyl)phenol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(3-Quinolinyl)phenol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis and interferes with DNA replication.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antioxidant Activity: It scavenges free radicals and chelates metal ions, thereby preventing oxidative damage to cells.
相似化合物的比较
Quinoline: A nitrogen-containing heterocycle with similar pharmacological properties.
Phenol: A simple aromatic compound with hydroxyl group, known for its antiseptic properties.
Quinolinyl-pyrazoles: Compounds with a quinoline ring fused to a pyrazole ring, exhibiting diverse biological activities.
Uniqueness: 2-(3-Quinolinyl)phenol is unique due to its combined structural features of both quinoline and phenol, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C15H11NO |
|---|---|
分子量 |
221.25 g/mol |
IUPAC 名称 |
2-quinolin-3-ylphenol |
InChI |
InChI=1S/C15H11NO/c17-15-8-4-2-6-13(15)12-9-11-5-1-3-7-14(11)16-10-12/h1-10,17H |
InChI 键 |
PSXOPBDFCPFGIU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=CC=C3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


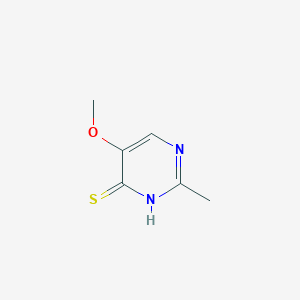
![6-(2-Fluoropropan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12834156.png)
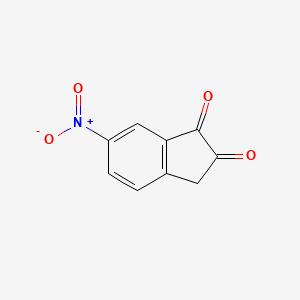

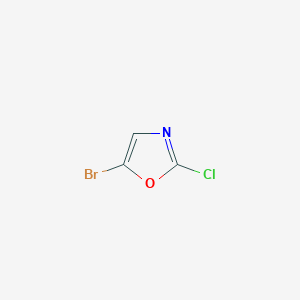
![Methyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B12834189.png)
